molecular formula C18H21NOS B4736044 N-(1-phenylethyl)-2-(propylsulfanyl)benzamide

N-(1-phenylethyl)-2-(propylsulfanyl)benzamide

Cat. No.: B4736044
M. Wt: 299.4 g/mol
InChI Key: FCMPQIWHOYJZCY-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, with a phenylethyl group attached to the nitrogen atom and a propylsulfanyl group attached to the benzene ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(propylsulfanyl)benzamide typically involves the reaction of 2-(propylsulfanyl)benzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(propylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C.

    Reduction: Lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0-25°C.

    Substitution: Nitric acid, bromine; solventsulfuric acid, acetic acid; temperature0-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(1-phenylethyl)-2-(propylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzamides.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may interact with specific biological targets, leading to therapeutic effects.

    Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

    N-(1-phenylethyl)-2-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.

    N-(1-phenylethyl)-2-(butylsulfanyl)benzamide: Similar structure but with a butylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

N-(1-phenylethyl)-2-(propylsulfanyl)benzamide is unique due to the specific combination of the phenylethyl and propylsulfanyl groups attached to the benzamide core. This unique structure imparts distinct chemical and physical properties, influencing its reactivity, biological activity, and potential applications. The presence of the propylsulfanyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic biological targets, distinguishing it from similar compounds with different alkyl groups.

Properties

IUPAC Name

N-(1-phenylethyl)-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPQIWHOYJZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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